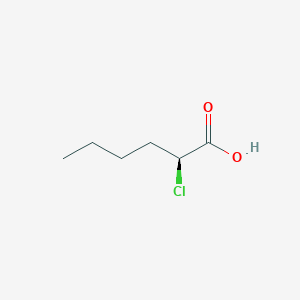
Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Vue d'ensemble
Description
“Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate” is a chemical compound with the CAS Number: 64507-20-6 . It has a molecular weight of 164.59 and its linear formula is C6H9ClO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClO3/c1-6(2,4(7)8)5(9)10-3/h1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis
“Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate” is used in chemical synthesis . It is a liquid compound with a molecular weight of 164.59 . Its linear formula is C6H9ClO3 .
Alkoxycarbonylating Agent
Dialkyl carbonates (DACs), including “Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate”, are used as alkoxycarbonylating agents in industry and fine synthesis . They are ambident electrophiles, which under appropriate conditions can undergo B Ac 2- or B Al 2-nucleophilic substitution .
Alkylating Agent
“Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate” can also serve as an alkylating agent . This includes allylic alkylation using palladium catalysts and the Pd/Ti bimetallic system .
Anchimerically Driven Alkylations
This compound can be used in anchimerically driven alkylations via mustard carbonates .
Antifungal Activity
Introduction of 2,2-dimethyl-2 H -chromene skeleton, which is a part of “Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate”, could significantly improve the antifungal activity . This indicates that the chromene skeleton plays a vital role in the potency of the compounds .
Decomposition Study
“Methyl 2,2-dimethyl-3-hydroxypropionate”, a similar compound to “Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate”, was found to decompose, in a static system, mainly to methyl isobutyrate and formaldehyde . The reaction rates were affected in packed and unpacked clean Pyrex vessels, demonstrating little but significant surface effect .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H335, H314, and H227 . Precautionary measures include P210, P260, P264, P270, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-6(2,4(7)8)5(9)10-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZPQWZDBDVTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551820 | |
| Record name | Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
CAS RN |
64507-20-6 | |
| Record name | Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)
